7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with phenyl, chlorophenyl, and dimethoxyphenyl groups. These structural features contribute to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C26H21ClN4O2 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21ClN4O2/c1-32-22-13-10-19(14-23(22)33-2)30-25-24-21(17-6-4-3-5-7-17)15-31(26(24)29-16-28-25)20-11-8-18(27)9-12-20/h3-16H,1-2H3,(H,28,29,30) |
InChI Key |
SVQQKMKLPUWYPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The phenyl, chlorophenyl, and dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases like sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially yielding amine derivatives.
Substitution: Nucleophilic and electrophilic aromatic substitution reactions can occur at the phenyl and chlorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with pyrrolo[2,3-d]pyrimidine cores have shown potential as kinase inhibitors. This makes 7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine a candidate for drug development, particularly in targeting diseases like cancer where kinase activity is dysregulated.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to inhibit specific enzymes or receptors could make it useful in treating various conditions, including cancer and inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine likely involves interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: shares similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets compared to other halogen-substituted analogs.
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